molecular formula C21H25FN2O2S B289436 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Numéro de catalogue B289436
Poids moléculaire: 388.5 g/mol
Clé InChI: STLLNDVIFNBFNU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has attracted considerable attention in scientific research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent for the treatment of various B-cell malignancies.

Mécanisme D'action

6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its anti-tumor activity by selectively inhibiting BTK, a key mediator of B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the development and activation of B-cells. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide blocks this signaling cascade, leading to the induction of apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition to its anti-tumor activity, 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are implicated in various autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its potency and selectivity for BTK. This makes it an attractive candidate for the treatment of B-cell malignancies, as it has the potential to be more effective and less toxic than other BTK inhibitors currently in clinical use. However, one limitation of 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its lack of activity against other kinases, which may limit its effectiveness in certain disease contexts.

Orientations Futures

There are several potential future directions for the development of 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the use of 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in combination with other targeted therapies, such as inhibitors of PI3K or AKT, to achieve synergistic effects. Another potential application is the use of 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in combination with immunotherapy, such as checkpoint inhibitors or CAR-T cell therapy, to enhance anti-tumor immune responses. Further preclinical and clinical studies will be needed to explore these potential applications of 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Méthodes De Synthèse

The synthesis of 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a multistep process that starts with the reaction of 2-fluorobenzoic acid with tert-butylamine to form the corresponding amide. This amide is then reacted with N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the desired product. The final step involves the introduction of the 2-fluorobenzoyl group to the amine moiety of the molecule.

Applications De Recherche Scientifique

6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has demonstrated potent anti-tumor activity both in vitro and in vivo. It has been shown to induce apoptosis in B-cell lymphoma cells and inhibit B-cell receptor signaling, which is critical for the survival and proliferation of malignant B-cells.

Propriétés

Formule moléculaire

C21H25FN2O2S

Poids moléculaire

388.5 g/mol

Nom IUPAC

6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H25FN2O2S/c1-21(2,3)12-9-10-14-16(11-12)27-20(17(14)19(26)23-4)24-18(25)13-7-5-6-8-15(13)22/h5-8,12H,9-11H2,1-4H3,(H,23,26)(H,24,25)

Clé InChI

STLLNDVIFNBFNU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=CC=C3F

SMILES canonique

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=CC=C3F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.